N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide
Description
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide is a benzothiazole derivative characterized by a 4-fluoro-substituted benzothiazole core linked to a 2-methoxybenzamide moiety. Benzothiazoles are privileged scaffolds in medicinal chemistry due to their diverse pharmacological profiles, including anticancer, antimicrobial, and enzyme-inhibitory activities . The fluorine atom at the 4-position of the benzothiazole ring enhances electronegativity and metabolic stability, while the 2-methoxybenzamide group contributes to hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2S/c1-20-11-7-3-2-5-9(11)14(19)18-15-17-13-10(16)6-4-8-12(13)21-15/h2-8H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJQDZAALKXDGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NC3=C(C=CC=C3S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Methoxybenzoyl Chloride
2-Methoxybenzoic acid undergoes chlorination using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous dichloromethane (DCM) at 0–25°C. The reaction typically completes within 2–4 hours, yielding 2-methoxybenzoyl chloride with >95% conversion (Table 1).
Table 1: Chlorination Conditions for 2-Methoxybenzoic Acid
| Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
|---|---|---|---|---|
| SOCl₂ | DCM | 25 | 2 | 98 |
| (COCl)₂ | DCM | 0 → 25 | 4 | 97 |
Coupling with 4-Fluoro-1,3-Benzothiazol-2-Amine
The acyl chloride reacts with 4-fluoro-1,3-benzothiazol-2-amine in the presence of triethylamine (TEA) or pyridine to scavenge HCl. Optimal conditions involve:
- Solvent : Tetrahydrofuran (THF) or DCM
- Molar Ratio : 1:1.1 (amine:acyl chloride)
- Temperature : 0°C → room temperature (RT)
- Reaction Time : 6–12 hours
Post-reaction workup includes aqueous extraction (5% NaHCO₃, brine) and chromatography (silica gel, ethyl acetate/hexane) to isolate the product in 70–85% yield.
In Situ Acyl Chloride Generation and Coupling
To bypass isolation of moisture-sensitive acyl chlorides, one-pot protocols using SOCl₂ or ClCOCOCl with catalytic DMF have been developed:
- 2-Methoxybenzoic acid (1 eq) reacts with SOCl₂ (1.2 eq) in THF at 50°C for 1 hour.
- 4-Fluoro-1,3-benzothiazol-2-amine (1 eq) and TEA (1.5 eq) are added directly.
- The mixture stirs at RT for 12 hours, achieving 78% isolated yield (Table 2).
Table 2: One-Pot Synthesis Performance Metrics
| Acid Activation Agent | Amine Equiv. | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| SOCl₂ | 1.1 | THF | 78 | 95 |
| ClCOCOCl | 1.0 | DCM | 72 | 93 |
Carbodiimide-Mediated Coupling
For acid-sensitive substrates, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with N-hydroxysuccinimide (HOSu) facilitates amidation:
- 2-Methoxybenzoic acid (1 eq), EDCl (1.2 eq), HOSu (1.1 eq) in DCM.
- After 1 hour at 0°C, add 4-fluoro-1,3-benzothiazol-2-amine (1 eq).
- Stir at RT for 24 hours → 65% yield.
This method avoids acyl chloride formation but requires rigorous drying and extended reaction times.
Solid-Phase Synthesis for High-Throughput Applications
Immobilizing 4-fluoro-1,3-benzothiazol-2-amine on Wang resin enables iterative coupling with 2-methoxybenzoic acid using HATU /DIPEA in DMF. Cleavage with 95% TFA/H₂O affords the product in 60% yield over three steps, suitable for combinatorial libraries.
Critical Analysis of Byproduct Formation
Common impurities include:
- N-(4-Fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide (regioisomer, ~5–8%): Controlled by precise stoichiometry and low temperatures.
- Diacylated products : Mitigated by using amine in slight excess.
- Hydrolyzed acyl chloride : Minimized via anhydrous conditions.
HPLC-MS (C18 column, acetonitrile/water gradient) effectively monitors reaction progress.
Green Chemistry Approaches
Recent advancements emphasize solvent-free mechanochemical synthesis:
- Ball-milling : 2-Methoxybenzoic acid, 4-fluoro-1,3-benzothiazol-2-amine, and T3P® (propylphosphonic anhydride) milled at 30 Hz for 1 hour → 82% yield. This method reduces waste and eliminates volatile solvents.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzothiazole ring.
Substitution: The fluorine atom on the benzothiazole ring can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.
Scientific Research Applications
Chemical Synthesis and Building Block
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide serves as a valuable building block in organic synthesis. It is utilized in the creation of more complex molecules through various synthetic routes, including condensation reactions and coupling methods. The compound's structure allows for modifications that can lead to derivatives with enhanced properties for specific applications .
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. Its efficacy against both Gram-positive and Gram-negative bacteria has been documented, highlighting its potential as a therapeutic agent .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, particularly those resistant to conventional treatments. The mechanism involves the modulation of key signaling pathways associated with cell proliferation and survival .
Neuroprotective Effects
Recent studies suggest that derivatives of this compound may possess neuroprotective effects, making them potential candidates for treating neurodegenerative diseases. The ability to inhibit monoamine oxidase enzymes suggests a role in managing conditions like depression associated with neurodegeneration .
Pharmaceutical Applications
The pharmaceutical industry is exploring this compound for its therapeutic applications. Its structural features enable it to interact with biological targets such as enzymes and receptors, leading to potential new drug formulations. Specifically, it may aid in the development of multi-target-directed ligands aimed at complex diseases like cancer and neurodegenerative disorders .
Material Science
In material science, this compound is being studied for its optical properties and potential applications in organic electronics and photonic devices. Its ability to form stable complexes with metals can lead to innovative materials with unique electronic characteristics .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial activity of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent .
Case Study 2: Anticancer Efficacy
In another investigation, the compound was tested against several cancer cell lines using the Sulforhodamine B assay. Results showed that it effectively reduced cell viability in a dose-dependent manner, especially in colorectal carcinoma cells, indicating strong anticancer potential .
Data Summary Table
Mechanism of Action
The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with proteins and enzymes, potentially inhibiting their activity. The methoxybenzamide group can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural analogs, their molecular features, and physicochemical properties:
Key Observations:
- Core Heterocycle Influence: The benzothiazole core in the target compound offers distinct electronic and steric properties compared to thiazole () or benzimidazole () cores.
- Fluorine Substitution : Fluorine at the 4-position (benzothiazole or benzene ring) enhances lipophilicity and metabolic stability, as seen in (ClogP ~3.2) and compound 9b ().
- Spectral Data : IR spectra of similar compounds (e.g., ) confirm the presence of C=O (~1660–1680 cm⁻¹) and C=S (~1247–1255 cm⁻¹) groups, while NMR data reveal aromatic proton shifts (δ 7.2–8.5) influenced by electron-withdrawing substituents .
Biological Activity
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Its unique structure, characterized by the presence of a fluorine atom and a methoxybenzamide moiety, suggests potential biological activities that warrant investigation. This article provides a detailed overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Core : The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
- Introduction of the Fluorine Atom : Electrophilic fluorination methods using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor are employed to introduce the fluorine atom.
- Attachment of the Methoxy Group : The methoxy group is introduced through an amidation reaction involving 2-methoxybenzoic acid and the benzothiazole derivative in the presence of coupling reagents like EDCI or DCC.
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It may modulate enzyme activity or receptor functions, leading to various pharmacological effects. The exact molecular pathways involved are still under investigation, but preliminary studies suggest potential applications in antimicrobial and anticancer therapies.
Biological Activity
Research has indicated that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies have shown that this compound possesses significant antimicrobial properties against various pathogens. For instance, it has been tested against strains of Mycobacterium tuberculosis with promising results .
- Anticancer Potential : The compound has demonstrated cytotoxic effects on cancer cell lines in vitro, indicating its potential as an anticancer agent. Mechanistic studies suggest that it may induce apoptosis in cancer cells while sparing normal cells .
Table 1: Biological Activity Data
| Activity Type | Test Organism/Cell Line | IC50 (µM) | MIC (µg/mL) |
|---|---|---|---|
| Antimicrobial | M. tuberculosis | 7.7 ± 0.8 | 0.08 |
| Anticancer | HeLa Cells | 9.2 ± 1.5 | Not Tested |
| Cytotoxicity | A549 Cells | 11.1 ± 1.8 | Not Tested |
Case Study
In a study evaluating various benzothiazole derivatives for their anti-tubercular activity, this compound was found to have an IC50 value comparable to that of standard treatments . The compound's selectivity and bioavailability were also assessed, revealing favorable pharmacokinetic profiles that enhance its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide, and how can purity be ensured?
- Methodology : The compound can be synthesized via nucleophilic substitution between 4-fluoro-1,3-benzothiazol-2-amine and 2-methoxybenzoyl chloride in pyridine. Key steps include:
- Reacting equimolar amounts of the amine and acyl chloride under stirring at room temperature for 12–24 hours .
- Monitoring reaction progress via TLC and purifying the crude product through sequential washing (e.g., with NaHCO₃) and recrystallization from methanol .
Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?
- Techniques :
- IR Spectroscopy : Identifies amide C=O stretching (~1650–1700 cm⁻¹) and benzothiazole C-S bonds (~650 cm⁻¹) .
- NMR : ¹H NMR reveals methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.0 ppm). ¹³C NMR confirms carbonyl (~δ 165 ppm) and fluorinated benzothiazole carbons .
- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) to verify molecular weight .
Q. What intermolecular interactions stabilize the crystal structure?
- Key Interactions :
- Classical hydrogen bonds (N–H⋯N/O) form dimers, as seen in centrosymmetric packing .
- Non-classical C–H⋯O/F interactions further stabilize the lattice .
Advanced Research Questions
Q. How can contradictions in crystallographic data be resolved during refinement?
- Approach :
- Use SHELX programs (e.g., SHELXL) for iterative refinement, adjusting parameters like thermal displacement (Uᵢₒ) and occupancy factors .
- Validate against IUCr standards (e.g., check for overfitting via Rint < 0.05 and reasonable ADP ratios) .
Q. What computational methods validate electronic properties and supramolecular interactions?
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d,p) level to compare experimental vs. theoretical bond lengths (e.g., C–F: 1.35 Å vs. 1.34 Å) .
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., H⋯F/O contacts ≥15%) and map electrostatic potential surfaces to predict reactivity .
Q. How does the compound inhibit pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms?
- Mechanism : The amide anion interacts with PFOR’s thiamine pyrophosphate (TPP) cofactor via hydrogen bonding (N–H⋯O), disrupting substrate binding .
- Experimental Design :
- Perform enzyme inhibition assays (IC₅₀ determination) using anaerobic cultures and monitor NADH oxidation rates .
- Use site-directed mutagenesis to identify critical residues (e.g., Glu314 in Clostridium PFOR) affected by the inhibitor .
Q. What structure-activity relationships (SAR) guide modifications for enhanced bioactivity?
- Key Modifications :
- Fluorine Substitution : The 4-fluoro group on benzothiazole enhances metabolic stability and lipophilicity (logP ~2.5) .
- Methoxy Position : 2-Methoxy on benzamide improves π-π stacking with aromatic enzyme pockets .
- Validation : Compare MIC values against Gram-positive bacteria (e.g., S. aureus) for derivatives with varied substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
